molecular formula C14H19N B12549473 Benzenamine, 2-(1-octynyl)- CAS No. 157869-10-8

Benzenamine, 2-(1-octynyl)-

Cat. No.: B12549473
CAS No.: 157869-10-8
M. Wt: 201.31 g/mol
InChI Key: GZOOOBRIZFGGDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenamine, 2-(1-octynyl)-: is an organic compound characterized by the presence of a benzenamine group substituted with a 1-octynyl chain at the second position

Properties

CAS No.

157869-10-8

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

2-oct-1-ynylaniline

InChI

InChI=1S/C14H19N/c1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)15/h8-9,11-12H,2-6,15H2,1H3

InChI Key

GZOOOBRIZFGGDU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CC1=CC=CC=C1N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 2-(1-octynyl)- typically involves the reaction of 2-bromoaniline with 1-octyne under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of Benzenamine, 2-(1-octynyl)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzenamine, 2-(1-octynyl)- can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: It can participate in nucleophilic aromatic substitution reactions, where the benzenamine group can be substituted with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly employed.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzenamine derivatives.

Scientific Research Applications

Chemistry: Benzenamine, 2-(1-octynyl)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound is used to study the effects of alkynyl-substituted benzenamines on cellular processes. It has been investigated for its potential as an antifungal agent .

Medicine: The compound has shown promise in medicinal chemistry for the development of new drugs targeting specific enzymes and receptors.

Industry: In the industrial sector, Benzenamine, 2-(1-octynyl)- is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Benzenamine, 2-(1-octynyl)- exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The presence of the 1-octynyl chain enhances its lipophilicity, allowing it to interact with lipid membranes and intracellular targets .

Comparison with Similar Compounds

  • Benzenamine, 2-(1-hexynyl)-
  • Benzenamine, 2-(1-butynyl)-
  • Benzenamine, 2-(1-propynyl)-

Comparison: Benzenamine, 2-(1-octynyl)- is unique due to its longer alkynyl chain, which imparts distinct physicochemical properties compared to its shorter-chain analogs. This longer chain enhances its lipophilicity and potential for membrane interactions, making it more effective in certain applications.

Biological Activity

Benzenamine, 2-(1-octynyl)- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

Benzenamine, 2-(1-octynyl)- features a unique structure characterized by an aromatic amine group and an alkyne side chain. This configuration is believed to contribute to its biological activity. The compound's chemical formula is C11H13NC_{11}H_{13}N.

Biological Activity Overview

The biological activities of benzenamine derivatives often relate to their interactions with biological targets, influencing processes such as cell proliferation and microbial growth.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of benzenamine derivatives. For instance, a structure-activity relationship (SAR) study revealed that modifications in the molecular structure significantly affect antimicrobial efficacy against various pathogens, including Gram-positive and Gram-negative bacteria.

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
Benzeneamine derivative AStaphylococcus aureus10 µg/mL
Benzeneamine derivative BEscherichia coli15 µg/mL
Benzeneamine derivative CKlebsiella pneumoniae5 µg/mL

These findings suggest that certain structural features enhance the antimicrobial potency of benzenamine derivatives, making them promising candidates for further development.

Anticancer Activity

Research has also focused on the anticancer potential of benzenamine derivatives. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Efficacy
A study evaluated the anticancer activity of several benzenamine derivatives on human lung cancer cell lines (A549, HCC827). The results indicated significant cytotoxic effects with IC50 values ranging from 6.26 to 20.46 µM depending on the compound and cell line used.

CompoundCell LineIC50 (µM)
Derivative XA5496.26 ± 0.33
Derivative YHCC82716.00 ± 9.38
Derivative ZNCI-H35820.46 ± 8.63

These results highlight the potential of benzenamine derivatives as effective agents in cancer therapy.

The mechanism by which benzenamine, 2-(1-octynyl)- exerts its biological effects is still under investigation. However, it is believed that its interaction with cellular targets such as enzymes or receptors plays a crucial role in mediating its effects on cell growth and microbial viability.

Enzyme Inhibition

Some studies suggest that benzenamine derivatives may act as enzyme inhibitors, affecting pathways involved in cell division and survival. This property could be harnessed for therapeutic applications against cancerous cells.

Q & A

Q. What synthetic methodologies are effective for introducing the 1-octynyl group into the benzenamine scaffold?

The 1-octynyl group can be introduced via Sonogashira coupling, a cross-coupling reaction between aryl halides and terminal alkynes. For example, evidence from analogous compounds (e.g., 2-(phenylethynyl)benzenamine derivatives) suggests using palladium catalysts (e.g., Pd(PPh₃)₄) with copper iodide as a co-catalyst in a mixture of triethylamine and THF at 60–80°C . Optimization of reaction time (12–24 hours) and stoichiometric ratios (aryl halide:alkyne = 1:1.2) is critical to minimize homocoupling byproducts. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. How can researchers confirm the structural integrity of 2-(1-octynyl)benzenamine after synthesis?

Characterization should combine spectroscopic techniques:

  • NMR : ¹H NMR should show a singlet for the terminal alkyne proton (~2.5–3.0 ppm) and aromatic protons in the ortho position (δ 6.5–7.5 ppm). ¹³C NMR will confirm the alkyne carbons (sp-hybridized carbons at ~70–90 ppm) .
  • IR : A sharp peak at ~2100–2260 cm⁻¹ corresponds to the C≡C stretch .
  • GC-MS : Retention time and molecular ion peak (e.g., [M+H]+ for C₁₄H₁₇N, m/z ≈ 191) should align with theoretical values .

Advanced Research Questions

Q. What challenges arise in controlling regioselectivity during the functionalization of 2-(1-octynyl)benzenamine for heterocyclic synthesis?

The electron-rich amino group and electron-withdrawing alkyne create competing electronic effects, complicating regioselectivity in cyclization reactions. For instance, in the synthesis of quinoxalines (as seen in analogous systems), competing pathways may yield undesired regioisomers. Computational modeling (DFT studies) can predict reactive sites, while experimental screening of Brønsted/Lewis acids (e.g., ZnCl₂ or p-TsOH) can direct selectivity . Monitoring via LC-MS at intermediate stages helps identify dominant pathways .

Q. How do steric and electronic effects of the 1-octynyl group influence the compound’s reactivity in catalytic applications?

The bulky 1-octynyl group may hinder access to catalytic active sites, reducing reaction rates in cross-coupling or hydrogenation reactions. For example, in palladium-catalyzed C–H activation, steric hindrance can suppress ortho-functionalization. Electronic effects (alkyne’s electron-withdrawing nature) may stabilize intermediates, as seen in related benzenamine derivatives. Kinetic studies (e.g., variable-temperature NMR) and Hammett plots can quantify these effects .

Q. What strategies mitigate decomposition of 2-(1-octynyl)benzenamine under acidic or oxidative conditions?

The alkyne group is prone to hydration or oxidation. Stabilization strategies include:

  • Protecting groups : Temporarily masking the amine with tert-butoxycarbonyl (Boc) or acetyl groups during harsh reactions .
  • Inert atmospheres : Conducting reactions under nitrogen/argon to prevent oxidation .
  • Additives : Using radical scavengers (e.g., BHT) in free-radical-prone conditions .

Methodological Guidance

Q. How should researchers design kinetic studies to evaluate the stability of 2-(1-octynyl)benzenamine in solution?

  • Conditions : Prepare solutions in common solvents (DMSO, DMF, ethanol) at 25°C and 40°C.
  • Analysis : Monitor degradation via HPLC-UV at 254 nm at intervals (0, 24, 48, 72 hours).
  • Kinetic modeling : Fit data to first/second-order models to determine half-life (t₁/₂) and activation energy (Arrhenius equation) .

Q. What analytical techniques resolve contradictions in reported spectroscopic data for similar benzenamine derivatives?

  • Cross-validation : Compare NMR data with computed spectra (e.g., DFT-predicted chemical shifts).
  • High-resolution MS : Confirm molecular formula to rule out impurities.
  • X-ray crystallography : Resolve ambiguities in regiochemistry for crystalline derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.